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Compound of Interest

Compound Name: Triazophos-D5

Cat. No.: B13436747

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Triazophos-D5, a deuterated
iIsotopologue of the organophosphate insecticide Triazophos. This document details its
chemical structure, physicochemical properties, and mechanism of action as an
acetylcholinesterase inhibitor. Furthermore, it outlines detailed experimental protocols for its
analysis and a proposed synthetic pathway. The information is intended to serve as a valuable
resource for researchers and professionals engaged in pesticide analysis, environmental
science, and toxicology.

Chemical Identity and Physicochemical Properties

Triazophos-D5 is a stable isotope-labeled version of Triazophos, where five hydrogen atoms
on the phenyl ring are replaced with deuterium. This labeling makes it an ideal internal
standard for quantitative analysis of Triazophos in various matrices by mass spectrometry.

Table 1: Chemical Identifiers for Triazophos-D5
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Identifier

Value

Analyte Name

Triazophos D5 (Phenyl D5)

CAS Number 1773496-62-0

Molecular Formula C12H11DsN303PS

Molecular Weight 318.34 g/mol
diethoxy-[[1-(2,3,4,5,6-

IUPAC Name pentadeuteriophenyl)-1,2,4-triazol-3-yl]Joxy]-
sulfanylidene-A3-phosphane
2H]clc([2H])c([2H])c(c([2H])c1[2H])n2cnc(OP(=

SMILES [2H]c1c([2H])e([2H])e(c([2H])c1[2H]) (OP(
S)(OCC)OCC)n2
INnChI=1S/C12H16N303PS/c1-3-16-19(20,17-4-

InChl 2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-

10H,3-4H2,1-2H3/i5D,6D,7D,8D,9D

Unlabeled CAS No.

24017-47-8

Table 2: Physicochemical Properties of Triazophos (and Triazophos-D5)*
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Property Value Reference(s)
Pale yellow to yellowish-brown

Appearance T [1][2]
oily liquid

Melting Point 0-5°C [1][2]

N , Decomposes at temperatures

Boiling Point [3]
above 140 °C

Density 1.247 - 1.25 g/cm3 at 20 °C

Vapor Pressure

2.9x 107 mm Hg at 30 °C

Water Solubility

30-40 mg/L at 20 °C

Solubility in Organic Solvents
(at 20 °C)

Readily soluble in acetone,
dichloromethane, methanol,
isopropanol, and ethyl acetate
(>500 g/L); n-hexane (11.1
g/L)

logP (Octanol-Water Partition

Coefficient)

3.34-3.55

pKa (Predicted)

-0.15+0.50

*Physicochemical properties are for the unlabeled Triazophos, as isotopic labeling with

deuterium is not expected to significantly alter these values.

Mechanism of Action: Acetylcholinesterase

Inhibition

Triazophos, like other organophosphate pesticides, exerts its toxic effects primarily through the

inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning

of the nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine

(ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic

synapses.
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The organophosphate group of Triazophos is a potent electrophile that reacts with the serine
hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated
enzyme. This covalent modification inactivates the enzyme, preventing it from breaking down
acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to
continuous stimulation of cholinergic receptors, causing a range of neurotoxic effects, including
tremors, convulsions, paralysis, and ultimately, death.
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Figure 1. Mechanism of Acetylcholinesterase Inhibition by Triazophos-D5.

Experimental Protocols
Synthesis of Triazophos-D5 (Proposed Route)
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A detailed, published experimental protocol for the synthesis of Triazophos-D5 is not readily
available. However, based on the known synthesis of Triazophos and general methods for
isotopic labeling, a plausible synthetic route is proposed. The key is the synthesis of the
deuterated precursor, 1-phenyl-d5-3-hydroxy-1H-1,2,4-triazole.

Step 1: Synthesis of 1-Phenyl-d5-3-hydroxy-1H-1,2,4-triazole

This precursor can be synthesized from deuterated aniline (aniline-d5) and ethyl carbamate,
followed by cyclization.

o Reaction of Aniline-d5 with Phosgene: Aniline-d5 is reacted with phosgene to form phenyl-d5
isocyanate.

o Formation of Hydrazine Carboxamide: The resulting isocyanate is then reacted with
hydrazine to form 1-(phenyl-d5)semicarbazide.

o Cyclization: The semicarbazide undergoes cyclization in the presence of a suitable reagent,
such as formamide or by heating, to yield 1-phenyl-d5-1H-1,2,4-triazol-3(2H)-one.
Tautomerization will lead to the desired 1-phenyl-d5-3-hydroxy-1H-1,2,4-triazole.

Step 2: Synthesis of Triazophos-D5

The final step involves the reaction of the deuterated triazole with diethoxythiophosphoryl
chloride.

o Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping
funnel, dissolve 1-phenyl-d5-3-hydroxy-1H-1,2,4-triazole in a suitable aprotic solvent such as
acetone or acetonitrile.

o Base Addition: Add a stoichiometric amount of a base, such as triethylamine or potassium
carbonate, to the solution to deprotonate the hydroxyl group of the triazole.

e Phosphorylation: Cool the reaction mixture in an ice bath and slowly add
diethoxythiophosphoryl chloride dropwise while maintaining the temperature below 10 °C.

o Reaction Completion and Work-up: After the addition is complete, allow the reaction to warm
to room temperature and stir for several hours until the reaction is complete (monitored by
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TLC or GC). Filter the reaction mixture to remove the salt byproduct. The filtrate is then
concentrated under reduced pressure.

 Purification: The crude product is purified by column chromatography on silica gel using a
suitable eluent system (e.g., hexane/ethyl acetate) to afford pure Triazophos-D5.
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Figure 2. Proposed Synthetic Workflow for Triazophos-D5.

Analytical Method: Quantification of Triazophos in
Agricultural Products by LC-MS/MS

This protocol describes a general method for the extraction and quantification of Triazophos
from a fruit or vegetable matrix using Triazophos-D5 as an internal standard.

3.2.1. Sample Preparation (QUEChERS Method)

Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

 Internal Standard Spiking: Add a known amount of Triazophos-D5 solution in acetonitrile.

o Extraction: Add 10 mL of acetonitrile and vortex for 1 minute. Add QUEChERS extraction
salts (e.g., 4 g MgSOa4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
and vortex vigorously for 1 minute.

o Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

» Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the
supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150
mg MgSOa4, 50 mg PSA, 50 mg C18). Vortex for 30 seconds.

» Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

o Filtration: Filter the supernatant through a 0.22 um syringe filter into an autosampler vial for
LC-MS/MS analysis.

3.2.2. LC-MS/MS Analysis

e Liquid Chromatography (LC):

o Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 um).

o Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile
with 0.1% formic acid (B).
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o Flow Rate: 0.3 mL/min.

o Injection Volume: 5 pL.

e Mass Spectrometry (MS/MS):
o lonization Mode: Positive Electrospray lonization (ESI+).
o Detection Mode: Multiple Reaction Monitoring (MRM).
o MRM Transitions:

» Triazophos: Monitor at least two transitions (e.g., precursor ion m/z 314.1 -> product
ions).

» Triazophos-D5: Monitor the corresponding transition (e.g., precursor ion m/z 319.1 ->
product ions).

o Quantification: The concentration of Triazophos is determined by comparing the peak area
ratio of the analyte to the internal standard (Triazophos-D5) against a calibration curve.
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Figure 3. Analytical Workflow for Triazophos Quantification.

Conclusion
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Triazophos-D5 is an essential tool for the accurate and reliable quantification of Triazophos
residues in various environmental and biological samples. This guide has provided a detailed
summary of its chemical and physical properties, its mechanism of action as an
acetylcholinesterase inhibitor, and practical experimental protocols for its synthesis and
analytical application. The information presented herein is intended to support researchers in
their efforts to monitor and understand the environmental fate and toxicological impact of this
organophosphate pesticide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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